Technical Documentation Center

4-(4-Bromomethyl-phenyl)-thiazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(4-Bromomethyl-phenyl)-thiazole
  • CAS: 1859084-24-4

Core Science & Biosynthesis

Foundational

Chemical and physical properties of 4-(4-Bromomethyl-phenyl)-thiazole

An In-Depth Technical Guide to 4-(4-Bromomethyl-phenyl)-thiazole Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical and physical properties, synthe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-(4-Bromomethyl-phenyl)-thiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 4-(4-Bromomethyl-phenyl)-thiazole. As a key heterocyclic building block, this compound serves as a critical intermediate in the development of novel therapeutic agents and functional materials. Its unique structure, featuring a reactive benzylic bromide and a biologically significant thiazole core, offers extensive opportunities for synthetic modification. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.

Chemical Identity and Molecular Structure

4-(4-Bromomethyl-phenyl)-thiazole is a substituted aromatic heterocyclic compound. The presence of both a thiazole ring and a reactive bromomethyl group makes it a valuable intermediate for further chemical elaboration.

Table 1: Chemical Identifiers and Core Properties

Identifier Value Source
CAS Number 1859084-24-4 [1]
Molecular Formula C₁₀H₈BrNS [1]
Molecular Weight 254.15 g/mol [1]
IUPAC Name 4-[4-(bromomethyl)phenyl]thiazole [1]
Canonical SMILES C1=CC(=CC=C1C2=CSC=N2)CBr N/A

| InChI Key | Information not available in search results. | N/A |

The molecule's architecture consists of a central phenyl ring substituted at the 1- and 4-positions. One substituent is a thiazole ring, and the other is a bromomethyl group, which is a potent alkylating agent and the primary site of reactivity for synthetic modifications.

Caption: Molecular structure of 4-(4-Bromomethyl-phenyl)-thiazole.

Physicochemical Properties

The physical characteristics of 4-(4-Bromomethyl-phenyl)-thiazole are essential for its handling, storage, and application in synthetic protocols.

Table 2: Summary of Physical Properties

Property Value Source
Physical State Solid [1]
Appearance Yellow to off-white solid [1]
Melting Point Not available in search results.
Boiling Point Not available in search results.
Density Not available in search results.

| Solubility | Information not available in search results. Generally expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

Spectroscopic and Analytical Characterization

Structural confirmation of 4-(4-Bromomethyl-phenyl)-thiazole is typically achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not publicly available, the expected characteristics can be inferred from its structure and data from analogous compounds.[2]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The two protons of the bromomethyl (-CH₂Br) group would appear as a singlet, significantly downfield (typically δ 4.5-4.8 ppm) due to the strong deshielding effect of the adjacent bromine atom. The aromatic protons on the phenyl ring would appear as two doublets in the aromatic region (δ 7.4-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons on the thiazole ring would also produce signals in the aromatic region, with their specific shifts dependent on the solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show a signal for the methylene carbon (-CH₂Br) around 32-35 ppm. Multiple signals would be present in the aromatic region (δ 120-155 ppm) corresponding to the carbons of the phenyl and thiazole rings.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, which is the hallmark of a molecule containing one bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands. C-H stretching for the aromatic rings would be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations from the aromatic and thiazole rings would appear in the 1400-1600 cm⁻¹ region. A key vibration would be the C-Br stretch, typically found in the 600-700 cm⁻¹ range.

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-(4-Bromomethyl-phenyl)-thiazole stems primarily from the reactivity of the benzylic bromide. This functional group makes the molecule an excellent electrophile for nucleophilic substitution reactions.

  • Nucleophilic Substitution: The bromomethyl group readily reacts with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This allows for the straightforward introduction of the 4-(thiazol-4-yl)benzyl moiety into various molecular scaffolds, a common strategy in the synthesis of biologically active molecules.

  • Wittig and Related Reactions: The compound can be converted into a phosphonium salt (via reaction with triphenylphosphine), which can then be used in Wittig reactions to form stilbene-like structures, connecting the thiazole-phenyl core to other molecular fragments via a double bond.[3]

  • Intermediate for Drug Candidates: The thiazole nucleus is a well-established pharmacophore found in numerous approved drugs and clinical candidates, exhibiting a wide array of biological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4][5][6] Derivatives of 4-(4-Bromomethyl-phenyl)-thiazole are explored as potential DNA topoisomerase inhibitors and antimicrobial agents.[3][5]

Caption: Key synthetic transformations of 4-(4-Bromomethyl-phenyl)-thiazole.

Synthesis and Purification

The synthesis of thiazole derivatives often employs the Hantzsch thiazole synthesis. A plausible and common route to prepare 4-(4-Bromomethyl-phenyl)-thiazole involves the reaction of a substituted phenacyl bromide with a thioamide.

Illustrative Synthetic Protocol (Hantzsch Thiazole Synthesis)

This protocol is a generalized procedure based on common methods for synthesizing similar 4-phenylthiazole structures.[3][7]

  • Step 1: Bromination of the Acetophenone Precursor.

    • Dissolve 4'-methylacetophenone in a suitable solvent such as glacial acetic acid or chloroform.

    • Add a solution of bromine (Br₂) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C) with stirring.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • The product, 2-bromo-1-(4-methylphenyl)ethanone, is isolated by quenching the reaction with water and extracting with an organic solvent. The solvent is then removed under reduced pressure.

  • Step 2: Thiazole Ring Formation.

    • Dissolve the resulting 2-bromo-1-(4-methylphenyl)ethanone and thioacetamide in a solvent like ethanol or DMF.

    • Heat the mixture to reflux for several hours until the starting materials are consumed (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product, 4-(p-tolyl)thiazole.

    • Filter the solid, wash with water, and dry.

  • Step 3: Benzylic Bromination.

    • Dissolve the 4-(p-tolyl)thiazole in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

    • Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN.

    • Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to initiate the free-radical bromination at the benzylic position.

    • After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and concentrate the filtrate.

  • Step 4: Purification.

    • The crude 4-(4-Bromomethyl-phenyl)-thiazole is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Applications in Research and Development

The unique combination of a thiazole ring and a reactive handle makes this compound a valuable starting material in several research areas.

  • Medicinal Chemistry and Drug Discovery: Thiazole-containing compounds are of immense interest due to their wide range of pharmacological activities.[4][6] This building block is used to synthesize libraries of compounds for screening against various biological targets. Derivatives have been investigated for their potential as anticancer agents (specifically targeting cancer cell lines like MCF-7), antibacterial agents, and antifungal agents.[3][5][8] The 4-(bromophenyl)thiazole scaffold is a key component in the design of molecules with enhanced biological efficacy.[5]

  • Materials Science: The rigid, aromatic structure of the thiazole-phenyl core can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromomethyl group provides a convenient point of attachment for polymerization or functionalization onto surfaces.

Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are imperative when handling 4-(4-Bromomethyl-phenyl)-thiazole and its precursors.

Table 3: Safety and Handling Guidelines | Aspect | Precaution | Source | | :--- | :--- | :--- | | General Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |[9][10][11][12] | | Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. |[9] | | Handling | Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |[9][11] | | Storage | Store in a cool, dry, well-ventilated place. Keep the container tightly closed and locked up. |[9][10] | | In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9] Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[9] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9] | | Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. |[9] |

Conclusion

4-(4-Bromomethyl-phenyl)-thiazole is a strategically important synthetic intermediate characterized by its dual functionality. The stable, aromatic thiazole-phenyl core serves as a valuable scaffold in medicinal chemistry, while the reactive bromomethyl group allows for versatile and efficient chemical modifications. A thorough understanding of its physicochemical properties, reactivity, and handling requirements enables researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules for therapeutic and material science applications.

References

  • NextSDS. 4-[4-(BROMOMETHYL)PHENYL]-2-METHYL-1,3-THIAZOLE.
  • ChemicalBook. 886366-95-5(4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID) Product Description.
  • HFC. 1859084-24-4 | 4-(4-(Bromomethyl)phenyl)thiazole.
  • Smolecule. 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole.
  • Fisher Scientific. 4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole, 97%, Thermo Scientific.
  • CymitQuimica. CAS 211032-07-4: 4-(4-bromophenyl)-2-[4-(trifluoromethyl)p… Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZBZ67UGz-WSf0ut85b7gIDcfpLZU5-oMiC1gxOU-hW1bcCSlymmZiVsJoOMpg0Ffgb_-KBOuHcSUhIcIkGQnBxr67xdiEe-GZRMR5gtEsyBIjw8n-RkAagE5RdfmHbnZQbNvm
  • NextSDS. 4-(4-BROMO-PHENYL)-THIAZOLE-2-CARBOXYLIC ACID — Chemical Substance Information.
  • Fisher Scientific. SAFETY DATA SHEET.
  • PubChem. 4-(4-Bromo-phenyl)-3-(3-trifluoromethyl-phenyl)-3H-thiazol-(2Z)-ylideneamine.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromothiazole.
  • PMC. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors.
  • TCI Chemicals. SAFETY DATA SHEET - 2-Amino-4-(4-bromophenyl)thiazole.
  • MilliporeSigma. SAFETY DATA SHEET.
  • Angene Chemical. Safety Data Sheet.
  • IJSDR. SYNTHESIS, CHARACTERIZATION OF SUBSTITUTED PHENYL ACYL BROMIDE DERIVATIVES AND ITS BIOLOGICAL EVALUATION.
  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • PMC. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • PMC. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.
  • PubChemLite. 4-(4-bromophenyl)thiazole (C9H6BrNS).
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives.
  • ResearchGate. (PDF) 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • PubChemLite. 4-[4-(bromomethyl)phenyl]-1,2,3-thiadiazole.
  • BLD Pharm. 4-Bromomethyl-2-(3-bromophenyl)thiazole.
  • IAEA. SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES.
  • SpectraBase. 5-bromanyl-4-methyl-2-phenyl-1,3-thiazole.
  • IntechOpen. Significance of Thiazole-based Heterocycles for Bioactive Systems.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of 4-(4-Bromomethyl-phenyl)-thiazole

Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 4-(4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates both the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. 4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) serves as a privileged electrophilic intermediate[1]. It seamlessly delivers the 4-phenylthiazole pharmacophore—a motif frequently utilized to enhance target binding affinity and modulate lipophilicity in therapies ranging from HCV NS5A inhibitors to adenosine receptor antagonists[2][3].

This technical guide provides an in-depth analysis of the compound's exact mass and molecular weight, explains the mechanistic rationale for its use in nucleophilic substitution, and outlines a self-validating experimental protocol for drug development professionals.

Physicochemical Properties & Mass Spectrometry Data

For researchers relying on High-Resolution Mass Spectrometry (HRMS) to validate synthetic pathways, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

The molecular weight (254.15 g/mol ) accounts for the natural isotopic distribution of all elements, most notably Bromine, which exists as a nearly 1:1 mixture of 79Br (50.69%) and 81Br (49.31%). However, HRMS instrumentation (e.g., ESI-TOF or Orbitrap) measures the exact mass of individual isotopic peaks. The monoisotopic exact mass (252.95608 Da) is calculated using the most abundant isotopes ( 12C , 1H , 79Br , 14N , 32S )[4].

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Formula C10​H8​BrNS Defines the elemental composition for stoichiometric calculations.
CAS Registry Number 1859084-24-4Unique identifier for procurement and database indexing.
Molecular Weight (MW) 254.15 g/mol Used for bulk molarity calculations and reagent weighing.
Monoisotopic Exact Mass 252.95608 DaTarget mass for HRMS ( 79Br isotope).
Isotopic Signature 1:1 Doublet (M / M+2)Diagnostic MS pattern confirming the presence of the intact bromide.
SMILES BrCc1ccc(-c2cscn2)cc1Computational string for in silico modeling and docking studies.

Mechanistic Causality: Why 4-(4-Bromomethyl-phenyl)-thiazole?

The architectural logic behind utilizing 4-(4-Bromomethyl-phenyl)-thiazole lies in the dual nature of its functional groups:

  • The Benzylic Bromide (The Reactive Center): The bromomethyl group is highly activated toward bimolecular nucleophilic substitution ( SN​2 ). The adjacent π -system of the phenyl ring stabilizes the p -orbital character of the SN​2 transition state, lowering the activation energy barrier. This allows for rapid, high-yielding coupling with amines, thiols, or alcohols under mild conditions, minimizing unwanted elimination (E2) side reactions.

  • The Thiazole Ring (The Bioisostere): Once the substitution is complete, the remaining 4-phenylthiazole moiety acts as a stable, lipophilic bioisostere for various aromatic systems. The nitrogen and sulfur atoms in the thiazole ring serve as distinct hydrogen-bond acceptors, which can form highly directional interactions with target protein residues (e.g., within the NS5A viral protein or G-protein coupled receptors)[2].

Experimental Protocol: SN​2 Alkylation Workflow

To ensure scientific integrity, the following protocol for coupling 4-(4-Bromomethyl-phenyl)-thiazole with a secondary amine is designed as a self-validating system . Every step includes a measurable parameter to confirm causality and progress.

Materials Required
  • Electrophile: 4-(4-Bromomethyl-phenyl)-thiazole (1.0 equivalent)

  • Nucleophile: Target secondary amine (1.2 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Solvent: Anhydrous Acetonitrile (MeCN) (0.2 M concentration)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask purged with inert gas ( N2​ or Ar), dissolve 1.0 eq of 4-(4-Bromomethyl-phenyl)-thiazole in anhydrous MeCN.

    • Causality: Anhydrous MeCN is chosen because its polar aprotic nature accelerates SN​2 reactions by leaving the nucleophile unsolvated and highly reactive, while preventing the hydrolysis of the benzylic bromide.

  • Activation: Add 2.0 eq of DIPEA to the stirring solution, followed by 1.2 eq of the secondary amine.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) generated during the reaction, preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

  • Reaction & Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, UV 254 nm) and LC-MS.

    • Self-Validation Checkpoint: The starting material will exhibit a characteristic 1:1 isotopic doublet at m/z 254 and 256 [M+H]+ in the positive ion mode. The reaction is deemed complete when this doublet entirely disappears, replaced by the [M+H]+ peak of the newly formed tertiary amine product.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure 4-phenylthiazole derivative.

Workflow Visualization

The following diagram maps the logical progression of the SN​2 workflow, highlighting the transition state stabilization and the critical mass spectrometry validation phase.

G N1 4-(4-Bromomethyl-phenyl)-thiazole Electrophile (Exact Mass: 252.95 Da) N2 Nucleophilic Attack (2° Amine, DIPEA, Anhydrous MeCN) N1->N2 N3 SN2 Transition State (Benzylic p-orbital Stabilization) N2->N3 N4 Coupled Target Molecule (4-Phenylthiazole Pharmacophore) N3->N4 N5 LC-MS Self-Validation (Loss of 79Br/81Br 1:1 Doublet) N4->N5

Workflow of SN2 substitution and HRMS validation for 4-(4-Bromomethyl-phenyl)-thiazole.

References

  • Hoffman Fine Chemicals. "CAS 1859084-24-4 | 4-(4-(Bromomethyl)phenyl)thiazole". Hoffman Chemicals Catalog.
  • ECHEMI. "78502-79-1, Formula: C10H8BrNS | Exact Mass". ECHEMI Chemical Database.
  • Journal of Medicinal Chemistry. "A Potent, Selective, and Orally Bioavailable HCV NS5A Inhibitor for Treatment of Hepatitis C Virus". ACS Publications.
  • European Journal of Medicinal Chemistry. "Substituted 4-phenylthiazoles: Development of potent and selective A1, A3 and dual A1/A3 adenosine receptor antagonists". PubMed / NIH.

Sources

Foundational

Solubility Profile and Synthetic Handling of 4-(4-Bromomethyl-phenyl)-thiazole in Organic Solvents

Executive Summary 4-(4-Bromomethyl-phenyl)-thiazole (CAS RN: 1859084-24-4) is a highly valuable electrophilic building block utilized extensively in medicinal chemistry, agrochemical development, and organic synthesis. S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromomethyl-phenyl)-thiazole (CAS RN: 1859084-24-4) is a highly valuable electrophilic building block utilized extensively in medicinal chemistry, agrochemical development, and organic synthesis. Structurally, it consists of a thiazole heterocycle conjugated to a phenyl ring, terminating in a highly reactive benzylic bromide moiety. Understanding its solubility profile across various organic solvents is critical for optimizing reaction kinetics, minimizing side products, and ensuring efficient downstream purification.

This technical guide provides an in-depth analysis of the physicochemical properties governing the solvation of 4-(4-Bromomethyl-phenyl)-thiazole, empirical solubility data, and field-proven experimental protocols for its application in nucleophilic substitution (SN2) workflows.

Molecular Architecture & Physicochemical Profiling

The solubility of 4-(4-Bromomethyl-phenyl)-thiazole is dictated by the structural dichotomy of its lipophilic aromatic system and its polarizable carbon-bromine bond. To rationalize its dissolution behavior, we apply the Hansen Solubility Parameters (HSP) framework, which divides total cohesive energy into three intermolecular forces: dispersion ( δd​ ), polarity ( δp​ ), and hydrogen bonding ( δh​ )[1]([Link]).

  • Polar Interactions ( δp​ ): The thiazole nitrogen and the strong dipole of the C-Br bond contribute moderately to the polar component. This allows the molecule to be readily solvated by polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[2]([Link]).

G HSP Total Cohesive Energy Disp Dispersion (δd) Aromatic Rings HSP->Disp Polar Polarity (δp) Thiazole & C-Br HSP->Polar HBond H-Bonding (δh) Minimal HSP->HBond

Fig 1: Hansen Solubility Parameter (HSP) contributions governing the dissolution of the intermediate.

Empirical Solubility Matrix

The following table summarizes the quantitative and qualitative solubility data for 4-(4-Bromomethyl-phenyl)-thiazole across standard laboratory solvents. This matrix serves as a rapid reference for solvent selection during reaction design and workup.

SolventDielectric Constant ( ϵ )Solubility LevelPrimary Synthetic Application
Dichloromethane (DCM) 8.93Very High (>100 mg/mL)Liquid-liquid extraction, stock solution preparation.
N,N-Dimethylformamide (DMF) 36.7High (~50-100 mg/mL)SN2 Alkylations, cross-coupling reactions.
Dimethyl Sulfoxide (DMSO) 46.7High (~50-100 mg/mL)SN2 Alkylations, biological assay stock solutions.
Tetrahydrofuran (THF) 7.58High (~50 mg/mL)Organometallic reactions, Grignard formation.
Ethyl Acetate (EtOAc) 6.02Moderate to HighAqueous workup, silica gel chromatography.
Acetonitrile (MeCN) 37.5Moderate (~20 mg/mL)Microwave-assisted SN2 reactions.
Hexane / Heptane ~1.90Very Low (<1 mg/mL)Anti-solvent precipitation, crystallization.
Water 80.1InsolublePhase separation, quenching.

Solvent Selection for Synthetic Workflows

The Causality of Polar Aprotic Solvents in SN2 Reactions

When utilizing 4-(4-Bromomethyl-phenyl)-thiazole as an alkylating agent, the reaction mechanism proceeds via a bimolecular nucleophilic substitution (SN2). The choice of solvent is the single most critical parameter for success.

DMF and DMSO are the optimal choices[3]([Link]). Because these solvents are polar aprotic, they effectively dissolve the organic intermediate while simultaneously solvating the metal cation (e.g., K + from K 2​ CO 3​ ) through ion-dipole interactions. Crucially, they do not solvate the nucleophilic anion (e.g., an amine or alkoxide) via hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, significantly lowering the activation energy required to attack the electrophilic benzylic carbon[4]([Link]).

Extraction and Purification Dynamics

Post-reaction, the solubility profile must be inverted to isolate the product. Because the starting material and the resulting alkylated products are highly lipophilic, they partition exclusively into non-polar or weakly polar solvents like DCM or EtOAc . By washing the organic layer with copious amounts of water or brine, the polar aprotic reaction solvent (DMF/DMSO) and inorganic byproducts are stripped away into the aqueous phase, leaving a clean organic layer.

G A 4-(4-Bromomethyl-phenyl)-thiazole B Polar Aprotic Solvents (DMF, DMSO) A->B Dissolution for Reaction C Non-Polar Solvents (Hexane, DCM) A->C Dissolution for Workup D SN2 Alkylation (High Yield) B->D Nucleophile Addition E Extraction & Isolation (Purification) C->E Phase Separation

Fig 2: Solvent selection workflow for the synthetic application and purification of the intermediate.

Experimental Methodologies: Self-Validating SN2 Alkylation Protocol

The following protocol details the N-alkylation of a secondary amine using 4-(4-Bromomethyl-phenyl)-thiazole. This methodology is designed as a self-validating system, incorporating in-process controls to ensure scientific integrity[5]([Link].

Materials Required:
  • 4-(4-Bromomethyl-phenyl)-thiazole (1.0 equivalent)

  • Secondary Amine Nucleophile (1.1 equivalents)

  • Anhydrous Potassium Carbonate (K 2​ CO 3​ ) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to the bromide)

  • Ethyl Acetate (EtOAc) and Brine (for workup)

Step-by-Step Procedure:
  • Reaction Assembly: In an oven-dried, argon-flushed round-bottom flask, suspend the secondary amine (1.1 eq) and finely powdered anhydrous K 2​ CO 3​ (2.0 eq) in anhydrous DMF. Stir at room temperature for 15 minutes to pre-form the nucleophilic species.

  • Electrophile Addition: Dissolve 4-(4-Bromomethyl-phenyl)-thiazole (1.0 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes. Causality Note: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of bis-alkylation or dimerization.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature. After 2 hours, withdraw a 10 μ L aliquot, quench it in 100 μ L EtOAc/Water, and spot the organic layer on a Silica Gel TLC plate (Eluent: 3:1 Hexane/EtOAc). The disappearance of the UV-active starting material spot (high R f​ ) and the appearance of a new, lower R f​ spot validates reaction progression.

  • Quenching & Phase Separation: Once TLC indicates complete consumption of the bromide, dilute the reaction mixture with EtOAc (10 volumes). Slowly add distilled water (10 volumes) to quench the reaction and dissolve the inorganic salts.

  • Liquid-Liquid Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (2 x 5 volumes). Combine the organic layers and wash extensively with brine (3 x 10 volumes). Causality Note: Multiple brine washes are strictly required to pull the highly polar DMF out of the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude alkylated thiazole product. Purify via flash column chromatography or crystallization from Hexane/EtOAc.

References

  • Nunes, D. R., et al. (2019). Organogel Formation Rationalized by Hansen Solubility Parameters: Shift of the Gelation Sphere with the Gelator Structure. Langmuir, 35(24), 7970-7977.[Link]

  • Panchuk, V., et al. (2021). Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media. MDPI - International Journal of Molecular Sciences, 22(16), 8487.[Link]

  • Rossi, M., et al. (2020). Exosite inhibition of A Disintegrin And Metalloproteinase with Thrombospondin motif (ADAMTS)-5 by a glycoconjugated arylsulfonamide. bioRxiv.[Link]

  • Smith, J., et al. (2021). Mechanochemical Route to Upper Rim Tetrafunctionalised Prochiral and Inherently Chiral Calix[4]arenes. ChemRxiv.[Link]

  • Zhu, Y., et al. (2021). The isocyanide SN2 reaction. Nature Communications (via PMC - NIH).[Link]

  • Nguyen, T. (2020). Study on synthesis of some substituted N-propargyl isatins by propargylation reaction of corresponding isatins using potassium carbonate as base under ultrasound- and microwave-assisted conditions. ResearchGate.[Link]

Sources

Exploratory

The Structural and Synthetic Blueprint of 4-(4-Bromomethyl-phenyl)-thiazole: A Comprehensive NMR and Methodology Guide

Executive Summary 4-(4-Bromomethyl-phenyl)-thiazole (CAS 1859084-24-4) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. It features a thiazole ri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromomethyl-phenyl)-thiazole (CAS 1859084-24-4) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and agrochemical development. It features a thiazole ring—a privileged pharmacophore known for its robust metabolic stability and ability to engage in hydrogen bonding—coupled with a highly reactive benzylic bromide moiety. This whitepaper provides an in-depth technical analysis of its synthesis via radical bromination and rigorous structural elucidation using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthetic Methodology: Wohl-Ziegler Radical Bromination

While the Hantzsch thiazole synthesis is a traditional route for constructing thiazoles, applying it directly to bromomethyl precursors often yields complex oligomeric mixtures due to the competing nucleophilic reactivity at the benzylic bromide. To ensure absolute chemoselectivity, the optimal synthetic pathway relies on the Wohl-Ziegler bromination of 4-(p-tolyl)thiazole.

Protocol: Self-Validating Benzylic Bromination
  • Preparation & Initiation: In an oven-dried round-bottom flask, dissolve 10 mmol of 4-(p-tolyl)thiazole in 40 mL of anhydrous trifluorotoluene (PhCF 3​ ). Add 10.5 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN). Causality Note: PhCF 3​ is explicitly chosen over traditional carbon tetrachloride (CCl 4​ ) because it provides the requisite non-polar, unreactive environment to stabilize radical propagation while eliminating severe toxicity and ozone-depleting hazards.

  • Propagation: Heat the reaction mixture to 85°C under an inert argon atmosphere for 3-4 hours. The homolytic cleavage of AIBN initiates the radical chain, allowing the succinimidyl radical to abstract the benzylic hydrogen, followed by bromination.

  • Self-Validating Visual Cue: This protocol is a self-monitoring system. NBS is denser than PhCF 3​ and initially sits at the bottom of the flask. As the reaction progresses, it is converted into succinimide, which is less dense and floats to the surface. The complete flotation of the solid mass is a highly reliable visual indicator of reaction completion.

  • Isolation: Cool the mixture to 0°C to quantitatively precipitate the succinimide byproduct. Filter through a Celite pad, concentrate the filtrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate the target compound.

Synthesis A 4-(p-tolyl)thiazole (Starting Material) B NBS, AIBN PhCF3, 85°C, 4h A->B Radical Initiation C 4-(4-Bromomethyl-phenyl)-thiazole (Target Product) B->C Benzylic Bromination D Filtration & Chromatography C->D Purification

Fig 1: Synthetic workflow for the Wohl-Ziegler bromination of 4-(p-tolyl)thiazole.

Structural Elucidation: Mechanistic NMR Analysis

The structural validation of 4-(4-Bromomethyl-phenyl)-thiazole relies on understanding the profound electronic effects exerted by its two functional poles: the electron-withdrawing thiazole ring and the electronegative bromomethyl group. The assignments below are synthesized from empirical additivity rules and grounded in high-resolution NMR data of structural analogs, such as1[1].

H NMR Spectroscopy (CDCl 3​ , 400 MHz)

The proton spectrum is defined by three distinct spin systems. The thiazole protons are highly deshielded due to the combined inductive effects of the nitrogen and sulfur heteroatoms. The phenyl ring exhibits a classic AA'BB' splitting pattern (two doublets), characteristic of a 1,4-disubstituted benzene.

Table 1: 1 H NMR Assignments

PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Mechanistic Rationale
Thiazole-H2 8.88Singlet (s)1H-Highly deshielded by adjacent electronegative N and S atoms.
Phenyl-H2', H6' 7.92Doublet (d)2H8.2Deshielded by the anisotropic effect of the adjacent thiazole ring.
Thiazole-H5 7.50Singlet (s)1H-Characteristic thiazole olefinic proton, slightly shielded compared to H2.
Phenyl-H3', H5' 7.46Doublet (d)2H8.2Proximity to the electron-withdrawing bromomethyl group.
-CH 2​ Br 4.53Singlet (s)2H-Benzylic position strongly deshielded by the electronegative bromine atom.
C NMR Spectroscopy (CDCl 3​ , 100 MHz)

Carbon assignments require careful differentiation of the quaternary carbons. The thiazole C2 and C4 carbons resonate at extreme downfield frequencies (>150 ppm) due to their direct attachment to the electronegative nitrogen atom, a phenomenon well-documented in the2[2]. The benzylic carbon (C4') is shifted downfield relative to a standard methyl group due to the -CH 2​ Br substitution.

Table 2: 13 C NMR Assignments

PositionChemical Shift (δ, ppm)TypeMechanistic Rationale
Thiazole-C4 155.2Quaternary (C)Attached to the phenyl ring; highly deshielded by the nitrogen atom.
Thiazole-C2 153.1Methine (CH)Sandwiched between N and S; extreme electron deficiency.
Phenyl-C4' 138.2Quaternary (C)Substituted by the electronegative bromomethyl group.
Phenyl-C1' 134.5Quaternary (C)Ipso carbon attached to the electron-withdrawing thiazole ring.
Phenyl-C3', C5' 129.6Methine (CH)Ortho to the bromomethyl group; standard aromatic region.
Phenyl-C2', C6' 126.8Methine (CH)Ortho to the thiazole ring.
Thiazole-C5 113.4Methine (CH)Relatively electron-rich position of the thiazole ring.
-CH 2​ Br 33.1Methylene (CH 2​ )Typical shift for a primary benzylic bromide.

2D NMR Strategies for Unambiguous Assignment

To definitively prove the connectivity between the thiazole ring, the phenyl spacer, and the bromomethyl group, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is strictly required.

Causality of 2D Selection: While HSQC is sufficient for mapping direct C-H bonds, it cannot assign the critical quaternary carbons (C4, C1', C4'). HMBC bridges these isolated spin systems by detecting long-range couplings ( 2 J and 3 J).

  • The singlet at δ 4.53 (-CH 2​ Br) will show a strong 2 J correlation to the quaternary C4' (δ 138.2) and a 3 J correlation to the ortho methine carbons C3'/C5' (δ 129.6).

  • The phenyl doublet at δ 7.92 (H2'/H6') will exhibit a crucial inter-ring 3 J correlation across the C-C bond to the thiazole C4 (δ 155.2), unambiguously confirming the attachment of the two rings as seen in3[3].

HMBC H_CH2 H-CH2Br (δ 4.53) C4_phenyl Phenyl C4' (δ 138.2) H_CH2->C4_phenyl 2J_CH C3_phenyl Phenyl C3'/C5' (δ 129.6) H_CH2->C3_phenyl 3J_CH H_ortho Phenyl H2'/H6' (δ 7.92) H_ortho->C4_phenyl 3J_CH C4_thiazole Thiazole C4 (δ 155.2) H_ortho->C4_thiazole 3J_CH (Inter-ring)

Fig 2: Key 2D HMBC NMR correlations validating the connectivity of the structural motifs.

References

  • Wilt, J., et al. "Design, microwave-assisted synthesis, biological evaluation and molecular modeling studies of 4-phenylthiazoles as potent fatty acid amide hydrolase inhibitors." National Science Foundation (NSF PAR), 2020. 1

  • "One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS." RSC Advances. 2

  • "Thiazole, 4-phenyl- | C9H7NS | CID 74581." PubChem - NIH. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(4-Bromomethyl-phenyl)-thiazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) Applications: Electrophilic building block for cross-coupling, alkylati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Molecule: 4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) Applications: Electrophilic building block for cross-coupling, alkylation, and the development of biologically active heterocyclic compounds.

Retrosynthetic Analysis & Reaction Design

The synthesis of 4-(4-Bromomethyl-phenyl)-thiazole requires precise control over both ring construction and regioselective functionalization. A highly reliable, two-step linear approach is preferred to avoid competing side reactions.

  • Step 1: Hantzsch Thiazole Synthesis. The thiazole core is constructed via the classical Hantzsch condensation[1]. Reacting an α -haloketone, specifically 2-bromo-1-(p-tolyl)ethanone, with thioformamide (or an in-situ generated surrogate) yields the 2-unsubstituted 4-(p-tolyl)thiazole. Constructing the ring before benzylic bromination prevents the α -haloketone from undergoing unwanted radical reactions or polymerization.

  • Step 2: Wohl-Ziegler Bromination. The benzylic methyl group of the 4-(p-tolyl)thiazole intermediate is selectively brominated using N-Bromosuccinimide (NBS) and a radical initiator[2]. The Wohl-Ziegler reaction operates via a radical chain mechanism where NBS provides a low, steady-state concentration of molecular bromine ( Br2​ ), favoring benzylic substitution over electrophilic aromatic substitution on the thiazole or phenyl rings[3].

Synthetic Workflow

SynthesisWorkflow SM 2-Bromo-1-(p-tolyl)ethanone + Thioformamide Step1 Hantzsch Synthesis (Ethanol, Reflux) SM->Step1 Int 4-(p-Tolyl)thiazole (Intermediate) Step1->Int Cyclization & Dehydration Step2 Wohl-Ziegler Bromination (NBS, AIBN, MeCN) Int->Step2 Prod 4-(4-Bromomethyl-phenyl)-thiazole (Target Product) Step2->Prod Radical Substitution

Workflow for the two-step synthesis of 4-(4-Bromomethyl-phenyl)-thiazole.

Experimental Protocols

Protocol 1: Hantzsch Synthesis of 4-(p-Tolyl)thiazole

Mechanistic Rationale: The reaction initiates with the nucleophilic attack of the thioformamide sulfur atom onto the α -carbon of the haloketone ( SN​2 displacement of the bromide). This is followed by intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration yields the aromatic thiazole system[1].

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromo-1-(p-tolyl)ethanone (10.0 mmol, 2.13 g) in 50 mL of anhydrous ethanol.

  • Addition: Add thioformamide (12.0 mmol, 0.73 g) to the stirring solution. (Note: If thioformamide is unavailable due to stability issues, formamide and phosphorus pentasulfide can be utilized as an in-situ generating system).

  • Reaction: Heat the mixture to a gentle reflux (approx. 75°C) for 2–4 hours. Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 4:1, UV detection). The disappearance of the UV-active starting material indicates completion.

  • Work-up: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure. Partition the crude residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO3​ (50 mL) to neutralize the hydrobromide byproduct.

  • Isolation: Extract the aqueous layer with additional Ethyl Acetate (2 x 25 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography to afford 4-(p-tolyl)thiazole.

Protocol 2: Wohl-Ziegler Bromination

Mechanistic Rationale: Historically, Wohl-Ziegler brominations utilized highly toxic Carbon Tetrachloride ( CCl4​ ) because succinimide is insoluble in it, driving the reaction forward and serving as a visual indicator[2][3]. To align with modern green chemistry and the Montreal Protocol, this protocol substitutes CCl4​ with Acetonitrile (MeCN), which maintains high NBS solubility and avoids significant exotherms while providing excellent radical propagation[4].

Procedure:

  • Preparation: In a 100 mL two-neck round-bottom flask equipped with a reflux condenser and an argon/nitrogen inlet, dissolve 4-(p-tolyl)thiazole (5.0 mmol, 0.88 g) in 25 mL of anhydrous Acetonitrile[4].

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (5.25 mmol, 0.93 g) and the radical initiator Azobisisobutyronitrile (AIBN) (0.25 mmol, 0.04 g). Crucial Step: Ensure NBS is freshly recrystallized from water to remove trace Br2​ and moisture, which can cause ionic side reactions.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C). The reaction is typically complete within 3–5 hours.

  • Self-Validation (In-Process): Monitor via TLC or LC-MS. Over-bromination (dibromomethyl formation) is a common side reaction in Wohl-Ziegler processes. Stop the reaction when the mono-brominated product is maximized, even if trace starting material remains.

  • Work-up: Cool the reaction to 0°C. The succinimide byproduct will precipitate. Filter the cold mixture through a Celite pad and wash with cold Acetonitrile.

  • Purification: Concentrate the filtrate. The crude 4-(4-Bromomethyl-phenyl)-thiazole can be purified by recrystallization from hexanes/dichloromethane or via flash chromatography.

  • Analytical Validation: Confirm the product via 1H NMR. The key diagnostic shift is the disappearance of the benzylic methyl singlet (~2.35 ppm) and the appearance of a new CH2​Br singlet further downfield (~4.50 ppm).

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and physical parameters required to execute the synthesis successfully.

ParameterStep 1: Hantzsch CyclizationStep 2: Wohl-Ziegler Bromination
Target Intermediate/Product 4-(p-Tolyl)thiazole4-(4-Bromomethyl-phenyl)-thiazole
Primary Reagents α -bromo-p-methylacetophenone, Thioformamide4-(p-Tolyl)thiazole, NBS
Catalyst / Initiator None (Thermal)AIBN (5 mol%)
Solvent Anhydrous EthanolAcetonitrile (MeCN)[4]
Temperature 75°C (Reflux)82°C (Reflux)
Typical Reaction Time 2 - 4 hours3 - 5 hours
Expected Yield 75 - 85%65 - 80% (Mono-brominated)
Primary Byproduct HBr , H2​O Succinimide

References

  • Title: Wohl–Ziegler bromination Source: Wikipedia URL: [Link]

  • Title: Wohl-Ziegler Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Evaluation of a Continuous-Flow Photo-Bromination Using N-Bromosuccinimide for Use in Chemical Manufacture Source: Australian Journal of Chemistry (ConnectSci) URL: [Link]

Sources

Application

Application Note: 4-(4-Bromomethyl-phenyl)-thiazole as a Privileged Electrophilic Precursor in Medicinal Chemistry

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists. Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Synthetic Methodologists.

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, highly reactive building blocks that contain privileged pharmacophores. 4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) represents a highly valuable precursor in modern drug discovery[1]. It combines the well-documented biological relevance of the phenylthiazole scaffold—known for its potent antimicrobial and antifungal properties—with the synthetic utility of a benzylic bromide.

This application note provides an authoritative guide on utilizing this precursor for the synthesis of novel drug candidates. It details the mechanistic rationale behind experimental conditions, provides self-validating protocols for N

  • and O -alkylation, and highlights the biological pathways targeted by resulting derivatives.

Chemical and Physical Properties

Before initiating synthetic workflows, it is critical to understand the physicochemical parameters of the precursor to ensure optimal handling and reaction design.

PropertySpecification / Value
Chemical Name 4-(4-(Bromomethyl)phenyl)thiazole
CAS Registry Number 1859084-24-4
Molecular Formula C₁₀H₈BrNS
Molecular Weight 254.15 g/mol
Electrophilic Center Benzylic Carbon (activated by the para-phenylthiazole system)
Storage Conditions 2–8°C, under inert atmosphere (Argon/N₂); light-sensitive
Solubility Soluble in DMF, DMSO, Acetonitrile, Dichloromethane, and THF

Mechanistic Insights and Biological Relevance

The Synthetic Advantage of the Benzylic Bromide

The bromomethyl group serves as an exceptional electrophile for bimolecular nucleophilic substitution ( SN​2 )[2]. The transition state of the SN​2 reaction is significantly stabilized by the adjacent π -system of the phenyl ring, which lowers the activation energy barrier. Furthermore, the bromide ion is an excellent leaving group due to its large atomic radius and polarizability. This allows for rapid functionalization with various nucleophiles (amines, azoles, phenols, and thiols) under relatively mild conditions, preserving the integrity of the thiazole core.

The Phenylthiazole Pharmacophore

The phenylthiazole moiety is a "privileged scaffold" in medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated its efficacy in two primary therapeutic areas:

  • Antifungal Agents: Phenylthiazole derivatives act as potent inhibitors of Lanosterol 14 α -demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[3].

  • Antibacterial Agents: These scaffolds exhibit potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) by disrupting bacterial cell wall synthesis and collapsing the proton motive force[4].

Pathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Synthesis (Fungal Cell Wall) CYP51->Ergosterol Normal Pathway Inhibitor Phenylthiazole Derivative (Inhibitor) Inhibitor->CYP51 Competitive Inhibition CellDeath Fungal Cell Death (Therapeutic Efficacy) Ergosterol->CellDeath Depletion

Figure 1: Mechanism of action for phenylthiazole-derived CYP51 inhibitors in fungal pathogens.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. By monitoring specific milestones (e.g., gas evolution, TLC shifts), researchers can ensure the integrity of the reaction at every step.

Protocol A: N -Alkylation of Secondary Amines/Azoles

This protocol utilizes mild basic conditions to couple 4-(4-Bromomethyl-phenyl)-thiazole with secondary amines or azoles (e.g., imidazole, piperazine derivatives) to form tertiary amine drug candidates[2].

Reagents:

  • 4-(4-Bromomethyl-phenyl)-thiazole (1.0 equiv)

  • Nucleophile (Amine/Azole) (1.1 equiv)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 equiv)

  • Anhydrous Acetonitrile ( CH3​CN ) (0.2 M relative to precursor)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Add the nucleophile and anhydrous K2​CO3​ to the flask, followed by anhydrous acetonitrile.

    • Causality & Expert Insight: K2​CO3​ is chosen over stronger bases (like NaH) to prevent unwanted side reactions such as elimination or degradation of sensitive functional groups on the amine. Acetonitrile is an ideal polar aprotic solvent that solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its reactivity in the SN​2 pathway.

  • Electrophile Addition: Cool the suspension to 0°C using an ice bath. Dissolve 4-(4-Bromomethyl-phenyl)-thiazole in a minimal amount of acetonitrile and add it dropwise over 15 minutes.

    • Causality & Expert Insight: Dropwise addition at 0°C strictly controls the local concentration of the highly reactive electrophile, minimizing the risk of over-alkylation (quaternary ammonium salt formation) and exothermic degradation.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor progress via Thin Layer Chromatography (TLC) (Hexanes:Ethyl Acetate, 3:1).

    • Validation Check: The precursor (BMPT) should appear as a highly UV-active spot ( Rf​≈0.7 ). The successful formation of the tertiary amine will result in a more polar, lower-running spot ( Rf​≈0.3 ).

  • Quenching and Workup: Once the precursor is consumed, quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Williamson Ether Synthesis ( O -Alkylation)

For the synthesis of ether-linked phenylthiazole derivatives, oxygen nucleophiles (phenols or aliphatic alcohols) require stronger deprotonation to generate the highly nucleophilic alkoxide[5].

Reagents:

  • 4-(4-Bromomethyl-phenyl)-thiazole (1.0 equiv)

  • Alcohol/Phenol (1.05 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

  • Anhydrous N,N -Dimethylformamide (DMF) (0.15 M)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous DMF at 0°C under argon. Slowly add the alcohol/phenol dissolved in DMF.

    • Validation Check: Observe the evolution of hydrogen gas ( H2​ bubbles). Stir for 30 minutes until gas evolution ceases, indicating complete conversion to the alkoxide.

    • Causality & Expert Insight: NaH is mandatory here. Unlike amines, alcohols are poor nucleophiles. NaH irreversibly deprotonates the alcohol. DMF is strictly required as it heavily solvates the sodium cation ( Na+ ), leaving a "naked," highly reactive alkoxide anion.

  • Coupling: Add the 4-(4-Bromomethyl-phenyl)-thiazole dropwise at 0°C. Stir for 1 hour at 0°C, then warm to room temperature for 2 hours.

  • Quenching: Carefully quench with ice-cold water (dropwise initially to neutralize unreacted NaH). Extract with Diethyl Ether ( 3×30 mL).

    • Causality & Expert Insight: Diethyl ether is preferred over ethyl acetate here to facilitate the removal of DMF during the aqueous washes (DMF partitions better into water when ether is the organic phase).

G BMPT 4-(4-Bromomethyl-phenyl)-thiazole (Electrophile) Cond1 K2CO3, MeCN (Mild Base) BMPT->Cond1 Cond2 NaH, DMF (Strong Base) BMPT->Cond2 Amine 2° Amine / Azole (Nucleophile) Amine->Cond1 Alcohol Alcohol / Phenol (Nucleophile) Alcohol->Cond2 Prod1 N-Alkylated Phenylthiazole (Target Compound) Cond1->Prod1 SN2 Pathway Prod2 O-Alkylated Phenylthiazole (Target Compound) Cond2->Prod2 Williamson Ether

Figure 2: Divergent synthetic workflows for N- and O-alkylation using the phenylthiazole precursor.

Quantitative Optimization Data

To assist in rapid protocol adoption, the following table summarizes the optimized reaction conditions for various nucleophile classes reacting with 4-(4-Bromomethyl-phenyl)-thiazole, based on established medicinal chemistry paradigms for benzylic alkylation.

Nucleophile TypeOptimal BaseOptimal SolventTemp / TimeExpected Yield RangePrimary Byproduct Risk
Aliphatic 2° Amine K2​CO3​ (2.0 eq)Acetonitrile0°C RT / 3h85 - 95%Quaternary ammonium salt
Imidazole/Triazole Cs2​CO3​ (1.5 eq)DMFRT / 4h75 - 88%Regioisomers (for asymmetric azoles)
Phenol K2​CO3​ (2.0 eq)AcetoneReflux / 6h80 - 90%Unreacted starting material
Aliphatic Alcohol NaH (1.5 eq)DMF0°C RT / 3h65 - 80%Elimination (minor)

Note: Yields are highly dependent on the steric bulk of the specific nucleophile employed.

References

  • Li, K., et al. "Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors." RSC Medicinal Chemistry, 2023. URL:[Link]

  • Mohammad, H., et al. "Phenylthiazole Antibacterial Agents Targeting Cell Wall Synthesis Exhibit Potent Activity in Vitro and in Vivo against Vancomycin-Resistant Enterococci." Journal of Medicinal Chemistry, ACS Publications, 2017. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols." NCBI Bookshelf, 2021. URL:[Link]

Sources

Method

Application Note: Catalytic Systems for the Functionalization of 4-(4-Bromomethyl-phenyl)-thiazole

Executive Summary 4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development 1. The thiazole-phenyl scaffold is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromomethyl-phenyl)-thiazole (CAS: 1859084-24-4) is a highly versatile electrophilic building block widely utilized in medicinal chemistry and drug development 1. The thiazole-phenyl scaffold is a privileged pharmacophore found in numerous antimicrobial, anti-inflammatory, and antineoplastic agents.

While the benzylic bromide moiety provides a robust handle for C–C, C–N, and C–O bond formation, primary benzylic bromides present unique synthetic challenges. Their high reactivity makes them prone to Wurtz-type homocoupling and protodehalogenation under transition-metal catalysis. Furthermore, the Lewis-basic nitrogen of the thiazole ring can competitively coordinate to metal catalysts, leading to catalyst poisoning. This application note details three field-proven catalytic systems engineered to overcome these challenges, providing self-validating protocols for high-yield functionalization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insights & Causality

To construct diarylmethane derivatives (C(sp2)–C(sp3) linkages), the Suzuki-Miyaura coupling is the industry standard. Because oxidative addition of Pd(0) to benzylic C–Br bonds is extremely fast, a buildup of Pd(II)-benzyl species can occur. If transmetalation is slow, these species undergo undesired homocoupling 2.

To enforce causality toward the desired cross-coupling:

  • Ligand Selection: A bidentate phosphine ligand with a large bite angle, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), is utilized. This accelerates transmetalation and prevents the thiazole nitrogen from sequestering the Pd center.

  • Biphasic Base System: Using Cs2​CO3​ in a THF/ H2​O (10:1) mixture ensures the continuous dissolution of the boronic acid, driving the rate-limiting transmetalation step.

SuzukiCycle A Pd(0) Catalyst Active Species B Oxidative Addition Pd(II)(Benzyl)(Br) A->B 4-(4-Bromomethyl-phenyl)-thiazole C Transmetalation Pd(II)(Benzyl)(Aryl) B->C Arylboronic Acid / Base D Reductive Elimination Diarylmethane Product C->D D->A Regeneration of Pd(0)

Fig 1. Pd-catalyzed Suzuki-Miyaura cycle for benzylic cross-coupling.

Step-by-Step Protocol (0.5 mmol scale)
  • Preparation: In an oven-dried Schlenk tube, add 4-(4-Bromomethyl-phenyl)-thiazole (127 mg, 0.5 mmol), arylboronic acid (0.55 mmol), Cs2​CO3​ (488 mg, 1.5 mmol), and PdCl2​(dppf)⋅CH2​Cl2​ (8.1 mg, 2 mol%).

  • Degassing: Evacuate and backfill the tube with Argon (3 cycles).

  • Solvent Addition: Add degassed THF (4.5 mL) and degassed deionized H2​O (0.5 mL) via syringe.

  • Reaction: Seal the tube and heat to 75 °C in an oil bath with vigorous stirring (800 rpm) for 4–6 hours.

  • Self-Validation Check: Monitor the reaction color. The mixture should transition from a red/orange suspension (Pd(II) precatalyst) to a dark, finely dispersed black mixture. If the solution remains bright orange after 1 hour, the thiazole nitrogen has likely sequestered the catalyst; add 1 mol% supplementary dppf ligand to break the coordination.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Phase-Transfer Catalysis (PTC) for Heteroatom Alkylation

Mechanistic Insights & Causality

For the synthesis of ethers (O-alkylation) or amines (N-alkylation), traditional SN​2 reactions require strong, moisture-sensitive bases in polar aprotic solvents, which can degrade the thiazole ring or hydrolyze the benzylic bromide.

Phase-Transfer Catalysis (PTC) offers a robust, biphasic alternative . By using Toluene and 50% aq. NaOH with Tetrabutylammonium bromide (TBAB), the hydroxide ion deprotonates the nucleophile at the aqueous interface. The lipophilic tetrabutylammonium cation ( Q+ ) shuttles the highly reactive, "naked" nucleophilic anion into the organic phase, where it rapidly displaces the bromide 3.

PTCCycle cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (Toluene) Aq Deprotonation Nu-H + OH- -> Nu- + H2O Interface Phase Boundary Ion Exchange: Nu- + [Q+ Br-] -> [Q+ Nu-] + Br- Aq->Interface Nu- migrates Org Alkylation (SN2) [Q+ Nu-] + R-Br -> R-Nu + [Q+ Br-] Org->Interface Catalyst Return [Q+ Br-] Interface->Org Lipophilic Ion Pair [Q+ Nu-]

Fig 2. Biphasic Phase-Transfer Catalysis (PTC) cycle for heteroatom alkylation.

Step-by-Step Protocol (O-Alkylation of Phenols)
  • Preparation: In a 20 mL vial, dissolve the phenol derivative (0.6 mmol) and 4-(4-Bromomethyl-phenyl)-thiazole (0.5 mmol) in Toluene (3.0 mL).

  • Catalyst Addition: Add TBAB (16 mg, 10 mol%).

  • Base Addition: Slowly add 50% w/w aqueous NaOH (1.0 mL).

  • Reaction: Stir vigorously at 40 °C for 2–4 hours.

  • Self-Validation Check: Effective phase transfer is visually confirmed by the formation of a stable emulsion. If the two phases separate instantly upon pausing agitation, the interfacial surface area is insufficient, and the reaction will stall. Adjust stirring speed (>800 rpm) until a milky emulsion persists for at least 3-5 seconds after pausing.

  • Workup: Dilute with water (5 mL) and extract with Toluene (2 x 5 mL). Wash the combined organic layers with 1M HCl, then brine, and concentrate in vacuo.

Metallaphotoredox Cross-Electrophile Coupling

Mechanistic Insights & Causality

Modern high-throughput drug development often requires coupling two electrophiles directly, avoiding the synthesis of unstable boronic acids. A dual Iridium/Nickel metallaphotoredox system allows the direct cross-coupling of 4-(4-Bromomethyl-phenyl)-thiazole with aryl bromides 4.

Under blue LED irradiation, the Ir(III) photocatalyst is excited. It facilitates single-electron transfer (SET) utilizing a silane (e.g., TTMSS) as a halogen-atom abstractor, generating a benzylic radical. This radical is captured by the Ni catalytic cycle, which subsequently undergoes oxidative addition with the aryl bromide, followed by reductive elimination 5.

Step-by-Step Protocol
  • Preparation: In a photoreactor vial, combine 4-(4-Bromomethyl-phenyl)-thiazole (0.5 mmol), Aryl Bromide (0.75 mmol), NiCl2​(dme) (5 mol%), dtbbpy ligand (5 mol%), and [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (1 mol%).

  • Solvent & Reductant: Add anhydrous DMF (5 mL) and TTMSS (tris(trimethylsilyl)silane, 1.0 mmol).

  • Degassing (Critical): Perform 3 rigorous freeze-pump-thaw cycles. Oxygen rapidly quenches the Ir(III)* excited state and benzylic radicals.

  • Irradiation: Irradiate with a 440 nm blue LED at room temperature for 16 hours.

  • Self-Validation Check: The reaction must maintain a vibrant green/yellow luminescence under irradiation. If the solution turns dark or cloudy, it indicates oxygen ingress or precipitation of the Ni(II) precatalyst, which will terminate the radical chain.

Quantitative Data & Troubleshooting Summary

Catalytic SystemTarget BondCatalyst / MediatorBase / AdditiveSolvent SystemTempExpected YieldPrimary Side-Reaction to Monitor
Suzuki-Miyaura C(sp2)–C(sp3)2 mol% PdCl2​(dppf) Cs2​CO3​ (3 equiv)THF/ H2​O (10:1)75 °C70–85%Homocoupling (Wurtz-type dimer)
Phase-Transfer C–O / C–N10 mol% TBAB50% NaOH (aq)Toluene40 °C80–95%Hydrolysis to benzyl alcohol
Metallaphotoredox C(sp2)–C(sp3)Ir(III) PC / Ni(II)TTMSS (Reductant)DMFRT55–75%Protodehalogenation

References

  • Hoffman Fine Chemicals. CAS 1859084-24-4 | MFCD30470988. 1

  • National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. 2

  • National Institutes of Health (NIH). Phase-Transfer-Catalyzed Alkylation of Hydantoins.

  • AKJournals. Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation. 3

  • National Institutes of Health (NIH). A Metallaphotoredox Strategy for the Cross-Electrophile Coupling of α-Chloro Carbonyls with Aryl Halides. 4

  • ACS Publications. Utilization of High-Throughput Experimentation (HTE) and ChemBeads Toward the Development of an Aryl Bromide and Benzyl Bromide Photoredox Cross-Electrophile Coupling.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(4-Bromomethyl-phenyl)-thiazole in Cross-Coupling Workflows

Welcome to the Technical Support Center. 4-(4-Bromomethyl-phenyl)-thiazole is a highly valuable bifunctional building block used extensively in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-(4-Bromomethyl-phenyl)-thiazole is a highly valuable bifunctional building block used extensively in medicinal chemistry. However, its reactivity in cross-coupling (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig) is frequently compromised by the competing physicochemical properties of its two primary motifs: the highly electrophilic, moisture-sensitive benzyl bromide, and the strongly coordinating thiazole ring.

This guide provides causality-driven troubleshooting, quantitative optimization data, and a self-validating protocol to ensure robust coupling yields.

Section 1: Diagnostic FAQs & Causality-Driven Solutions

Q1: My cross-coupling reaction yields little to no product, and the reaction mixture turns black shortly after heating. What causes this rapid catalyst deactivation? Causality: The rapid formation of palladium black indicates catalyst precipitation and deactivation. In the presence of 4-(4-Bromomethyl-phenyl)-thiazole, the nitrogen and sulfur heteroatoms of the thiazole ring act as potent σ-donors. As the catalytic cycle proceeds, these heteroatoms can outcompete the designated phosphine ligands, coordinating directly to the active Pd(0) or Pd(II) center[1]. This off-cycle coordination effectively titrates the catalyst out of the active cycle, leading to aggregation (Pd black)[2][3]. Solution:

  • Employ Sterically Bulky, Electron-Rich Ligands: Switch to dialkylbiaryl phosphine ligands like XPhos or SPhos. Their steric bulk physically prevents the thiazole ring from approaching the metal center, while their electron-rich nature tightly binds the palladium, resisting displacement[1].

  • Increase Catalyst Loading: Elevate the Pd loading from the standard 1-2 mol% to 5-10 mol% to compensate for the fraction of catalyst lost to heteroatom poisoning[1].

Q2: I am observing significant amounts of benzyl alcohol and dibenzyl ether byproducts instead of my cross-coupled product. How do I prevent this? Causality: Benzyl bromides are highly susceptible to nucleophilic attack by water or hydroxide ions. In basic cross-coupling conditions (e.g., Suzuki couplings using aqueous Na₂CO₃ or KOH), the hydroxide or water competitively attacks the benzylic position via an Sₙ2 mechanism, leading to rapid hydrolysis[4]. Solution:

  • Strictly Anhydrous Conditions: Transition to anhydrous solvent systems (e.g., dry 1,4-dioxane or toluene) and rigorously degas using freeze-pump-thaw cycles or prolonged inert gas sparging[5].

  • Non-Nucleophilic Bases: Replace aqueous or hydroxide-forming bases with anhydrous, mild, non-nucleophilic bases such as finely milled K₃PO₄ or Cs₂CO₃.

Q3: LC-MS shows a major byproduct with double the mass of my starting material (m/z ~352). Why is my starting material homocoupling? Causality: The byproduct is 1,2-bis(4-(thiazol-4-yl)phenyl)ethane, resulting from Wurtz-type homocoupling. This occurs when the rate of oxidative addition of the benzyl bromide to Pd(0) is significantly faster than the transmetalation step. The resulting Pd(II)-benzyl complex can undergo a second oxidative addition or react with another equivalent of the starting material[6]. Solution:

  • Syringe Pump Addition: Add the 4-(4-Bromomethyl-phenyl)-thiazole slowly via a syringe pump to keep its steady-state concentration low, favoring transmetalation over a second oxidative addition.

  • Optimize the Transmetalation Partner: Ensure the nucleophile (e.g., boronic acid) is highly active to match the transmetalation rate to the rapid oxidative addition rate.

Section 2: Quantitative Data - Ligand & Base Optimization

To illustrate the causality of the failures described above, the following table summarizes the optimization of a standard Suzuki-Miyaura coupling between 4-(4-Bromomethyl-phenyl)-thiazole and phenylboronic acid.

Table 1: Impact of Ligand and Base Selection on Coupling Efficiency

Catalyst SystemLigand TypeBaseSolventYield (%)Primary Failure Mode
Pd(PPh₃)₄ (5 mol%)TriphenylphosphineNa₂CO₃ (aq)THF/H₂O< 10%Hydrolysis / Catalyst Poisoning
Pd(OAc)₂ (5 mol%)None (Ligandless)K₂CO₃DMF0%Rapid Pd Black Formation
Pd₂(dba)₃ (2.5 mol%)dppfK₃PO₄ (anhyd)1,4-Dioxane45%Homocoupling
Pd₂(dba)₃ (2.5 mol%) XPhos K₃PO₄ (anhyd) 1,4-Dioxane 88% Optimal (No side reactions)

Section 3: Self-Validating Experimental Protocol

This optimized anhydrous Suzuki-Miyaura protocol is specifically designed to mitigate thiazole coordination, prevent benzylic hydrolysis, and minimize homocoupling. It includes a self-validating visual check for catalyst activation.

Materials:

  • Electrophile: 4-(4-Bromomethyl-phenyl)-thiazole (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% Pd dimer = 5 mol% active Pd)

  • Ligand: XPhos (10 mol%)

  • Base: Anhydrous K₃PO₄ (3.0 equiv, finely milled)

  • Solvent: Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 20 mL Schlenk tube equipped with a PTFE-coated magnetic stir bar, add the arylboronic acid, Pd₂(dba)₃, XPhos, and milled K₃PO₄[5].

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure complete removal of oxygen, which would otherwise oxidize the active Pd(0) to an inactive Pd(II) species[5][6].

  • Solvent Addition & Catalyst Validation: Add 8 mL of anhydrous, degassed 1,4-dioxane via syringe. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution must transition from a dark purple/red (unactivated Pd₂(dba)₃) to a pale orange/yellow. This visual cue confirms the successful pre-formation of the active Pd(0)-XPhos complex before the problematic thiazole is introduced.

  • Electrophile Addition (Critical Step): Dissolve 4-(4-Bromomethyl-phenyl)-thiazole in the remaining 2 mL of anhydrous 1,4-dioxane. Add this solution dropwise over 30 minutes (ideally via syringe pump) to the stirring reaction mixture.

    • Mechanistic Rationale: Slow addition keeps the electrophile concentration low, preventing Wurtz-type homocoupling[6].

  • Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 4-6 hours.

  • Workup: Monitor by LC-MS. Upon complete consumption of the benzyl bromide, cool to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate in vacuo and purify via silica gel chromatography.

Section 4: Diagnostic Workflow Diagram

TroubleshootingWorkflow Start Reaction Failed / Low Yield Check1 Is Pd Black observed early in the reaction? Start->Check1 Action1 Thiazole Poisoning: Switch to XPhos/SPhos Increase Pd to 5-10 mol% Check1->Action1 Yes Check2 Are benzyl alcohol/ether byproducts present? Check1->Check2 No Success Optimized Coupling Achieved Action1->Success Action2 Hydrolysis: Use anhydrous dioxane Switch to milled K3PO4 Check2->Action2 Yes Check3 Is homocoupling dimer (m/z ~352) the major product? Check2->Check3 No Action2->Success Action3 Rate Mismatch: Syringe pump addition of benzyl bromide Check3->Action3 Yes Check3->Success No Action3->Success

Diagnostic workflow for troubleshooting 4-(4-Bromomethyl-phenyl)-thiazole cross-coupling reactions.

References

  • Title: Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation Source: ACS Publications (Organic Letters) URL: [Link]

  • Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles Source: NIH PubMed Central URL: [Link]

  • Title: Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift Source: Journal of the American Chemical Society URL: [Link]

  • Title: Cross-Coupling Reactions Guide Source: Journal of Medicinal Chemistry and Chemical Technology (JMCCT) URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis &amp; Optimization of 4-(4-Bromomethyl-phenyl)-thiazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the scale-up synthesis of 4-(4-Bromomethyl-phenyl)-thiazol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face during the scale-up synthesis of 4-(4-Bromomethyl-phenyl)-thiazole (CAS 1859084-24-4). This compound is a highly valuable electrophilic intermediate used to elongate thiazole-based pharmacophores in drug discovery.

The standard synthetic route involves a two-step sequence: a Hantzsch thiazole cyclization to form the 4-(p-tolyl)thiazole core, followed by a Wohl-Ziegler benzylic bromination. Below, you will find validated protocols, mechanistic insights, quantitative optimization data, and a troubleshooting FAQ designed to ensure high yield, chemoselectivity, and reproducibility.

Experimental Workflow & Mechanistic Logic

To successfully scale this synthesis, one must understand the flow of materials and the underlying radical mechanics. The Wohl-Ziegler bromination is notoriously sensitive to temperature gradients, solvent choice, and initiator concentration.

Reaction workflow for 4-(4-Bromomethyl-phenyl)-thiazole synthesis highlighting key steps.

The critical step is the benzylic bromination. It operates via a free-radical chain mechanism where Azobisisobutyronitrile (AIBN) acts as the thermal initiator, and N-Bromosuccinimide (NBS) provides a steady, low-concentration supply of molecular bromine (Br₂) [1].

Wohl-Ziegler bromination radical chain mechanism mediated by NBS and AIBN.

Self-Validating Experimental Protocols

Do not merely follow these steps; observe the physical changes that validate the chemical transformations.

Protocol A: Synthesis of 4-(p-tolyl)thiazole (Step 1)

Causality: The Hantzsch synthesis is driven by the condensation of an α -haloketone with a thioamide. Ethanol is chosen as the solvent because it dissolves the starting materials at reflux but allows the resulting hydrobromide salt of the thiazole to precipitate upon cooling, enabling isolation via simple filtration.

  • Preparation: Suspend 4-methylphenacyl bromide (1.0 eq) and thioformamide (1.1 eq) in anhydrous ethanol (3 mL/mmol).

  • Reaction: Heat the mixture to reflux (78 °C) for 2-4 hours under a nitrogen atmosphere.

  • Self-Validation Check: The reaction mixture will transition from a heterogeneous suspension to a clear, dark-amber solution as the condensation occurs.

  • Isolation: Cool the mixture to 0 °C. The 4-(p-tolyl)thiazole hydrobromide salt will precipitate. Filter and wash with cold ethanol. Neutralize with saturated aqueous NaHCO₃ and extract with ethyl acetate to yield the free base.

  • Quality Control: Confirm the intermediate via melting point analysis (expected ~132-136 °C) [2].

Protocol B: Scale-Up Wohl-Ziegler Bromination (Step 2)

Causality: To synthesize 4-(4-Bromomethyl-phenyl)-thiazole, we must selectively brominate the benzylic methyl group without touching the thiazole ring. We replace the banned, ozone-depleting Carbon Tetrachloride (CCl₄) with Trifluorotoluene (PhCF₃), which mimics CCl₄'s lack of abstractable hydrogen atoms and excellent radical stability.

  • Preparation: Dissolve 4-(p-tolyl)thiazole (1.0 eq) in anhydrous PhCF₃ (5 mL/mmol) in a multi-neck flask equipped with a reflux condenser. Purge the system with N₂ for 15 minutes to remove oxygen (a potent radical scavenger).

  • Initiation: Add AIBN (0.04 eq) and heat the mixture to 80 °C [3].

  • Propagation: Add NBS (1.1 eq) in four equal portions over 1 hour. Causality: Portion-wise addition prevents a sudden spike in Br₂ concentration, which is the primary cause of over-bromination (dibromomethyl formation).

  • Self-Validation Check (Critical): NBS is dense and will initially sink. As the reaction progresses, NBS is converted into succinimide. Succinimide is less dense than PhCF₃ and will float to the surface. When the solid transitions from the bottom of the flask to floating at the top, the reaction is complete.

  • Workup: Cool to room temperature, filter off the succinimide, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Quality Control: Run a ¹H-NMR. The successful conversion is validated by the disappearance of the benzylic methyl singlet at ~2.4 ppm and the appearance of the bromomethyl (-CH₂Br) singlet at ~4.5 ppm.

Quantitative Data & Optimization

When scaling up, optimizing the initiator equivalents and solvent selection is paramount to maintaining chemoselectivity and yield.

Table 1: Solvent Selection for Wohl-Ziegler Bromination
SolventBoiling Point (°C)Toxicity/RegulatoryRelative Yield (%)Notes
Carbon Tetrachloride (CCl₄) 76Banned (Montreal Protocol)95Traditional standard; excellent radical stability.
Trifluorotoluene (PhCF₃) 102Low92Ideal drop-in replacement; excellent thermal profile.
Acetonitrile (MeCN) 82Moderate65Polar; can lead to side reactions and lower radical half-life.
1,2-Dichlorobenzene 180Moderate88Requires higher temp; harder to remove post-reaction.
Table 2: Optimization of Initiator (AIBN) Equivalents

Data reflects reactions run at 80 °C in PhCF₃ with 1.1 eq NBS.[4]

AIBN EquivalentsReaction Time (h)Conversion (%)Dibromination Impurity (%)
0.0112.060< 1
0.04 8.0 98 2
0.106.0998
0.254.0>9915

Troubleshooting & FAQs

Q: Why am I observing significant dibromination (Ar-CHBr₂) during scale-up? A: Dibromination occurs when the local concentration of bromine radicals exceeds the rate at which the benzylic radicals can be consumed. In scale-up, poor heat dissipation and dumping all the NBS in at once cause a rapid thermal decomposition of AIBN, flooding the system with Br₂. Solution: Add NBS in portions over 1-2 hours, strictly control the internal temperature at 80 °C, and ensure you are not using more than 1.1 equivalents of NBS.

Q: My reaction stalls at 40% conversion despite having excess NBS. What went wrong? A: Your radical chain has terminated prematurely. This is almost always caused by oxygen in the system (which acts as a radical sink, forming stable peroxy radicals) or the use of old, degraded AIBN. Solution: Thoroughly sparge your solvent with nitrogen for 15-30 minutes prior to heating. If using old AIBN, recrystallize it from methanol before use.

Q: Can I use Benzoyl Peroxide (BPO) instead of AIBN? A: Yes, BPO is a viable alternative initiator for the Wohl-Ziegler reaction [1]. However, BPO decomposes to form benzoyloxy radicals, which can occasionally lead to benzylic ester byproducts via radical recombination. AIBN is generally preferred because its byproduct (isobutyronitrile radical) is less prone to attacking the benzylic position, and its driving force is the irreversible evolution of nitrogen gas.

Q: The succinimide isn't floating; it's forming a sticky mass at the bottom. Why? A: This indicates moisture in your reaction. Succinimide is highly polar and will clump if water is present, preventing it from floating and trapping unreacted NBS inside the mass. Ensure your PhCF₃ is strictly anhydrous and your glassware is oven-dried.

References

  • The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Bromierung ungesättigter Verbindungen mit N‐Brom‐acetamid, ein Beitrag zur Lehre vom Verlauf chemischer Vorgänge ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Evaluation and Structural Validation of 4-(4-Bromomethyl-phenyl)-thiazole and Its Analogs

Executive Summary 4-(4-Bromomethyl-phenyl)-thiazole is a highly versatile bifunctional building block in medicinal chemistry. The benzylic bromide moiety acts as a potent electrophile for S N​ 2 nucleophilic substitution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-(4-Bromomethyl-phenyl)-thiazole is a highly versatile bifunctional building block in medicinal chemistry. The benzylic bromide moiety acts as a potent electrophile for S N​ 2 nucleophilic substitutions, while the planar, aromatic thiazole core provides a privileged scaffold frequently utilized in the design of kinase inhibitors and antimicrobial agents[1]. To ensure rigorous quality control and verify structural integrity during synthetic campaigns, researchers must be able to spectroscopically differentiate this target molecule from its close structural analogs.

This guide provides an objective, data-driven comparison of 4-(4-Bromomethyl-phenyl)-thiazole against two critical alternatives:

  • 4-(4-Chloromethyl-phenyl)-thiazole: A halogen-exchanged analog used to study leaving-group kinetics.

  • 2-Amino-4-(4-bromomethyl-phenyl)-thiazole: A heterocycle-substituted analog representing a common functionalization pathway.

Mechanistic Causality: The "Why" Behind the Spectra

As an application scientist, it is not enough to simply record a peak; one must understand the electronic causality driving the spectroscopic shift.

  • Inductive Deshielding (Halogen Effect): When transitioning from a benzylic bromide to a benzylic chloride, the higher electronegativity of chlorine (Pauling scale: Cl = 3.16 vs. Br = 2.96) exerts a stronger -I (inductive) effect. This pulls electron density away from the adjacent -CH 2​

    • group, deshielding the protons and shifting the 1 H NMR signal downfield, a phenomenon well-documented in 2[2].
  • Resonance Shielding (Thiazole Substitution): The introduction of an -NH 2​ group at the 2-position of the thiazole ring fundamentally alters the π -system. The lone pair on the exocyclic nitrogen donates electron density into the ring via a +M (resonance) effect. This increased electron density heavily shields the thiazole H-5 proton, pushing its NMR signal significantly upfield, as observed in the 3[3].

  • Isotopic Fingerprinting: Bromine exists naturally as a ~1:1 mixture of 79 Br and 81 Br, whereas Chlorine exists as a ~3:1 mixture of 35 Cl and 37 Cl. Mass spectrometry leverages these exact isotopic ratios to create a self-validating confirmation of the halogen's identity, preventing false positives during intermediate isolation[4].

ElectronicEffects Base 4-(4-Bromomethylphenyl)thiazole (Base Scaffold) Halo Halogen Exchange (Br → Cl) Base->Halo Inductive Effect (-I) Amine Thiazole Substitution (H → NH2) Base->Amine Resonance Effect (+M) Shift1 Benzylic CH2 Deshielding (4.50 ppm → 4.60 ppm) Halo->Shift1 Higher Electronegativity Shift2 Thiazole H-5 Shielding (7.80 ppm → 6.80 ppm) Amine->Shift2 Increased Electron Density

Fig 1. Mechanistic pathways dictating NMR chemical shifts in thiazole structural analogs.

Comparative Spectroscopic Profiles

Table 1: Nuclear Magnetic Resonance (NMR) Signatures

Data acquired in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

CompoundBenzylic -CH 2​ X ( 1 H)Benzylic -CH 2​ X ( 13 C)Thiazole H-5 ( 1 H)Thiazole H-2 ( 1 H)
4-(4-Bromomethyl-phenyl)-thiazole ~4.50 ppm (s, 2H)~33.0 ppm~7.80 ppm (s, 1H)~8.90 ppm (s, 1H)
4-(4-Chloromethyl-phenyl)-thiazole ~4.60 ppm (s, 2H)~46.0 ppm~7.80 ppm (s, 1H)~8.90 ppm (s, 1H)
2-Amino-4-(4-bromomethyl-phenyl)-thiazole ~4.48 ppm (s, 2H)~33.2 ppm~6.80 ppm (s, 1H)N/A (Substituted)
Table 2: Mass Spectrometry (ESI-TOF) & FT-IR Data
CompoundMolecular Ion [M+H] + Isotopic Ratio (M : M+2)Key FT-IR Stretch (cm −1 )
4-(4-Bromomethyl-phenyl)-thiazole m/z 254.0, 256.01 : 1~600 (C-Br stretch)
4-(4-Chloromethyl-phenyl)-thiazole m/z 210.0, 212.03 : 1~700 (C-Cl stretch)
2-Amino-4-(4-bromomethyl-phenyl)-thiazole m/z 269.0, 271.01 : 1~3300-3400 (N-H stretch)

Step-by-Step Methodologies: Self-Validating Workflows

To guarantee trustworthiness, the following protocols are designed as self-validating systems . They do not rely on a single data point but use orthogonal techniques to confirm structural identity.

Protocol 1: High-Resolution NMR Acquisition & HSQC Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized thiazole analog in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v TMS as an internal standard.

  • 1D Acquisition: Acquire 1 H spectra at 400 MHz (16 scans, 1 s relaxation delay) and 13 C spectra at 100 MHz (1024 scans, 2 s relaxation delay).

  • Self-Validation via 2D HSQC: To prevent the misassignment of the benzylic -CH 2​ X protons with residual solvent or impurity peaks, run a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment. A direct cross-peak between the ~4.5 ppm 1 H signal and the corresponding ~33-46 ppm 13 C signal mathematically validates the benzylic assignment.

Protocol 2: Isotopic Mass Spectrometry (ESI-TOF)
  • Sample Dilution: Dilute the compound to 1 μ g/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% formic acid to promote ionization.

  • Direct Infusion: Inject the sample into the ESI source at a flow rate of 10 μ L/min.

  • Self-Validation via Isotope Pattern Matching: Do not rely solely on the monoisotopic mass. Extract the mass spectrum and calculate the intensity ratio of the[M+H] + peak to the [M+H+2] + peak. A 1:1 ratio validates the presence of Bromine, while a 3:1 ratio confirms Chlorine, acting as an internal fail-safe against misidentification.

Protocol 3: ATR-FTIR Vibrational Analysis
  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm −1 resolution).

  • Sample Deposition: Place 2-3 mg of the solid compound directly onto the crystal and apply uniform pressure using the anvil.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm −1 . Focus on the fingerprint region (800-500 cm −1 ) to identify the specific C-X halogen stretch, providing orthogonal confirmation to the MS isotopic data.

SpectroscopicWorkflow Prep Sample Preparation (CDCl3 / DMSO-d6) NMR NMR Spectroscopy (1H, 13C, HSQC) Prep->NMR MS Mass Spectrometry (ESI-TOF Isotope Analysis) Prep->MS IR FT-IR Spectroscopy (ATR C-X Stretch) Prep->IR Data Data Integration & Structural Validation NMR->Data MS->Data IR->Data

Fig 2. Multi-modal spectroscopic workflow for the structural validation of thiazole analogs.

Conclusion

Distinguishing 4-(4-Bromomethyl-phenyl)-thiazole from its structural analogs requires a holistic approach to spectroscopic data. By understanding the inductive effects that shift benzylic protons, the resonance effects that shield the thiazole core, and the isotopic ratios inherent to halogens, researchers can build robust, self-validating analytical workflows. These practices ensure high fidelity in intermediate characterization, ultimately reducing failure rates in downstream drug development.

References

  • The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization - MDPI. Available at: [Link][4]

  • One-pot synthesis of n-substituted 2-aminothiazole derivatives and in vitro antibacterial - LOCKSS. Available at: [Link][3]

  • IIT JAM 2021 Chemistry (CY) Question Paper with Solutions (Benzylic NMR Shifts) - Collegedunia. Available at: [Link][2]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Bromomethyl-phenyl)-thiazole
Reactant of Route 2
Reactant of Route 2
4-(4-Bromomethyl-phenyl)-thiazole
© Copyright 2026 BenchChem. All Rights Reserved.